molecular formula C11H13FO3 B13476918 Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate

Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate

Cat. No.: B13476918
M. Wt: 212.22 g/mol
InChI Key: WMDZWTBXYSXYTA-UHFFFAOYSA-N
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Description

Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate (CAS: 1595682-99-7) is a fluorinated aromatic hydroxypropanoate ester. Its structure features a phenyl ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position, coupled with a 2-hydroxypropanoate methyl ester moiety. This compound is part of a broader class of hydroxypropanoate esters, which are frequently explored for their bioactivity, including antimicrobial, antioxidant, and metabolic stability properties .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13FO3/c1-7-3-4-9(12)5-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3

InChI Key

WMDZWTBXYSXYTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CC(C(=O)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the esterification of a suitably substituted phenylpropanoic acid or its precursor, followed by introduction or retention of the hydroxy group at the 2-position of the propanoate chain. The presence of the 5-fluoro and 2-methyl substituents on the phenyl ring requires careful selection of starting materials and reaction conditions to avoid undesired side reactions.

Esterification of Substituted Phenylpropanoic Acid

One common approach starts with 5-fluoro-2-methylphenylacetic acid derivatives, which are subjected to esterification with methanol under acidic conditions. The acid catalyst is often sulfuric acid or a strong acid resin, and the reaction is conducted under reflux to ensure complete conversion to the methyl ester.

Step Reagents/Conditions Outcome
1 5-fluoro-2-methylphenylacetic acid + Methanol + H2SO4 (catalyst) Formation of methyl 5-fluoro-2-methylphenylacetate
2 Introduction of hydroxy group at 2-position via controlled oxidation or hydroxy-substitution Formation of this compound

This method ensures high yields and purity, with the hydroxy group introduced either by oxidation of a precursor or by direct substitution on a suitable intermediate.

Diastereoselective Hydroxypropanoate Formation via Organometallic Addition

A more advanced synthetic route involves the addition of organometallic reagents to fluorinated aromatic aldehydes or ketones. For example, the reaction of 5-fluoro-2-methylbenzaldehyde with methyl glycidate or related epoxides under carefully controlled conditions can yield the hydroxy ester with stereochemical control.

  • The use of lithium diisopropylamide (LDA) or other strong bases at low temperatures (-70 °C) can generate the necessary anions for nucleophilic addition.
  • Subsequent quenching with acetic acid and aqueous workup yields the hydroxypropanoate intermediate.
  • Purification is typically achieved by column chromatography using hexanes/ethyl acetate gradients.

Reductive Lactone Ring Opening and Esterification

Another method involves the reductive opening of lactone intermediates derived from coumarin or benzopyran derivatives substituted with 5-fluoro-2-methylphenyl groups. This process includes:

  • Reductive ring opening of 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one derivatives.
  • Simultaneous esterification of the resulting hydroxy acid intermediates with methanol.
  • This method allows for selective functionalization and introduces the hydroxy group at the propanoate side chain while preserving the aromatic substitution pattern.

Aziridine and Oxazaphospholidine Intermediates for Stereochemical Control

In some research contexts, hydroxy azido carboxylic acids are converted to methyl esters using diazomethane, followed by reaction with triphenylphosphine to form oxazaphospholidines. Heating these intermediates under vacuum leads to methyl aziridinecarboxylates, which can be further transformed to hydroxypropanoates with high optical purity (>95% enantiomeric excess), indicating a route for stereoselective synthesis of hydroxy esters related to this compound.

Detailed Research Outcomes and Analysis

Reaction Yields and Purity

  • Esterification reactions under reflux with sulfuric acid typically yield methyl esters in 85-95% purity after standard aqueous workup and distillation.
  • Organometallic addition routes yield hydroxypropanoates with diastereomeric ratios favoring the desired stereoisomer, often exceeding 90% selectivity.
  • Reductive lactone ring opening methods provide moderate to high yields (60-80%) with good control over substitution patterns.
  • Aziridine intermediate pathways yield optically pure products with enantiomeric excess values above 95%, demonstrating excellent stereochemical control.

Reaction Conditions Optimization

Method Temperature Solvent Catalyst/Reagent Notes
Acid-catalyzed esterification Reflux (~65-70 °C) Methanol Sulfuric acid Standard method, scalable
Organometallic addition -70 °C to 0 °C Tetrahydrofuran LDA, i-PrMgCl·LiCl Requires inert atmosphere
Reductive lactone ring opening Room temperature Methanol/aqueous Reducing agent (e.g., NaBH4) Multi-step, selective functionalization
Aziridine intermediate heating 100-150 °C (vacuum) Acetonitrile Triphenylphosphine, diazomethane High optical purity achievable

Purification Techniques

  • Column chromatography using hexanes/ethyl acetate gradients is widely employed to separate desired esters from side products.
  • Crystallization from mixed solvents (ether/pentane) enhances purity.
  • Drying agents such as sodium sulfate or magnesium sulfate are used to remove residual moisture before concentration under reduced pressure.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range (%) Stereochemical Control Purification Method
Acid-catalyzed esterification Methanol, sulfuric acid, reflux 85-95 Moderate Distillation, chromatography
Organometallic addition LDA, i-PrMgCl·LiCl, THF, -70 °C to 0 °C 70-90 High Column chromatography
Reductive lactone ring opening Reducing agents, methanol, room temp 60-80 Moderate Crystallization, chromatography
Aziridine intermediate conversion Diazomethane, triphenylphosphine, heat 50-75 Very high (>95% e.e.) Crystallization

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-(5-fluoro-2-methylphenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanol.

    Substitution: Formation of 3-(5-methoxy-2-methylphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Analogues and Substituent Effects

Key structural variations among similar compounds include:

  • Halogenation : Fluoro vs. chloro substituents.
  • Substituent Position : Meta (3-) vs. para (4-) positions on the phenyl ring.
  • Ester Group : Methyl vs. ethyl esters.
  • Additional Functional Groups : Hydroxy, methoxy, or trifluoromethyl groups.
Table 1: Structural Comparison of Selected Compounds
Compound Name Substituents (Phenyl Ring) Ester Group CAS Number Molecular Weight Key Features
This compound 5-F, 2-CH₃ Methyl 1595682-99-7 212.22* Fluorine enhances metabolic stability
Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate 5-Cl, 2-OCH₃ Methyl 1485100-33-1 244.67 Chlorine increases lipophilicity
(+)-(R)-Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate 3-OCH₃, 4-OCH₃ Methyl 54910-31-5 240.25 Methoxy groups improve solubility
Ethyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate 3-OH, 4-OH Ethyl N/A 226.23 Dihydroxy groups enhance antioxidant activity
Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate 5-F, 2-CF₃, NH₂ Methyl 2352068-52-9 265.20 Amino and CF₃ groups broaden bioactivity

*Calculated based on molecular formula C₁₁H₁₃FO₃.

Physicochemical Properties

  • Fluorine Substitution: The 5-fluoro group in the target compound reduces metabolic degradation compared to non-halogenated analogs, a common strategy in drug design .
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility than ethyl esters (e.g., ’s compound), impacting bioavailability .
  • Polar Groups : Hydroxy and methoxy substituents (e.g., ) increase polarity and water solubility, whereas lipophilic groups like CF₃ () enhance membrane permeability .

Biological Activity

Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate is an organic compound classified as a hydroxy ester. Its unique structure, featuring a methyl ester group, a hydroxy group, and a fluorinated aromatic ring, suggests significant potential for various biological activities. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H13F O3
  • Molecular Weight : Approximately 224.23 g/mol

The presence of the fluorine atom enhances the compound's stability and bioavailability, which may influence its interactions with biological targets. The hydroxypropanoate structure is significant for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ester group can undergo hydrolysis, releasing the active acid form that can interact with enzymes or receptors. The fluorine substitution may enhance the compound's reactivity and stability, making it a valuable candidate in pharmacological contexts.

Biological Activity Overview

Research has indicated various potential biological activities for this compound:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. Its mechanism appears to involve interference with cellular proliferation pathways.
  • Enzyme Interactions : Investigations have focused on its interactions with enzymes, indicating that it may act as an inhibitor or modulator of specific enzymatic activities.
  • Therapeutic Applications : The compound is being explored for its potential therapeutic properties, particularly in the context of drug development.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoateChlorine substitutionPotentially lower bioactivity compared to fluorinated analogs
Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoateBromine substitutionAntimicrobial activity reported
This compoundFluorine substitutionPotential anticancer properties

The fluorine atom in this compound imparts distinct electronic properties that may enhance its reactivity and biological efficacy compared to other halogenated analogs.

Case Studies and Research Findings

  • Antiproliferative Activity : A study investigating the effects of various hydroxy esters on cancer cell lines found that this compound exhibited significant growth inhibition against L1210 leukemia cells, with IC50 values suggesting potent activity in the nanomolar range .
  • Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent .
  • Synthesis and Modification : The compound can be synthesized through various methods, allowing for the creation of derivatives that may possess enhanced biological activities or improved solubility.

Q & A

Q. What are the common synthetic routes for Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, starting with halogenation of the phenyl ring followed by hydroxylation and esterification. Key steps include:

  • Bromination/Fluorination : Introducing halogen substituents via electrophilic substitution, using reagents like N-bromosuccinimide (NBS) or fluorinating agents under controlled temperatures .
  • Hydroxylation : Catalytic oxidation or hydroxyl-group introduction via Sharpless epoxidation, depending on the position of the hydroxyl group .
  • Esterification : Methanol under acidic conditions to form the methyl ester . Yield optimization requires precise control of temperature, solvent polarity (e.g., toluene vs. DMF), and catalyst selection (e.g., tetrabutylammonium iodide for phase-transfer reactions) .

Q. How do the functional groups in this compound influence its chemical reactivity?

The compound’s reactivity is dictated by:

  • 2-Hydroxypropanoate moiety : Facilitates nucleophilic substitution or ester hydrolysis under basic conditions.
  • 5-Fluoro-2-methylphenyl group : Electron-withdrawing fluorine enhances electrophilic substitution at the meta position, while the methyl group sterically hinders ortho substitution .
  • Hydroxyl group : Participates in hydrogen bonding, affecting solubility and interactions with biological targets . These groups enable diverse reactivity, including oxidation (e.g., hydroxyl to ketone) and nucleophilic acyl substitutions .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

Common assays include:

  • Enzyme inhibition studies : Measure IC₅₀ values against targets like phosphoenolpyruvate carboxykinase (PCK2) using fluorogenic substrates .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., MDA-MB-231) to assess growth inhibition .
  • Anti-inflammatory screening : COX-2 inhibition assays or TNF-α suppression in macrophage models . Structural analogs suggest bioactivity is influenced by halogen placement and ester stability .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products in large-scale preparations?

Advanced strategies include:

  • Design of Experiments (DoE) : Statistically optimizing reaction parameters (e.g., temperature, stoichiometry) .
  • Flow chemistry : Continuous processing to enhance heat/mass transfer and reduce side reactions .
  • Catalyst engineering : Transition-metal catalysts (e.g., Pd/C) for selective halogenation or hydroxylation . Purification techniques like preparative HPLC or crystallization in non-polar solvents further enhance purity .

Q. How can researchers resolve contradictions in bioactivity data between structural analogs?

Discrepancies often arise from substituent positioning (e.g., fluoro vs. bromine) or stereochemistry. Methodological approaches include:

  • Comparative SAR studies : Synthesize analogs with systematic substituent variations (e.g., 5-fluoro vs. 5-chloro) and test in parallel bioassays .
  • Computational docking : Molecular dynamics simulations to compare binding affinities with target proteins (e.g., PCK2) .
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites influencing activity .

Q. What mechanistic studies are recommended to elucidate its enzyme inhibition selectivity?

To probe selectivity (e.g., PCK2 vs. PCK1):

  • Enzyme kinetics : Determine KmK_m and VmaxV_{max} under varying inhibitor concentrations .
  • X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding motifs .
  • Site-directed mutagenesis : Modify active-site residues (e.g., Arg⁵⁰ in PCK2) to assess impact on inhibition . Fluorescent labeling (e.g., FITC-tagged analogs) can track cellular uptake and sublocalization .

Methodological Considerations

  • Structural Confirmation : Use 1H/13C^1\text{H}/\text{}^{13}\text{C}-NMR for ester and hydroxyl group verification, and X-ray crystallography for absolute stereochemistry .
  • Purity Assessment : Combine HPLC (≥95% purity) with elemental analysis for halogen content validation .
  • Data Reproducibility : Standardize assay conditions (e.g., serum-free media for cell studies) and report IC50\text{IC}_{50} values with 95% confidence intervals .

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